4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole hydrochloride
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Overview
Description
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl and a thiazolyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride typically involves the reaction of 4-(2-chlorophenyl)-2-thiazolylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-piperidine hydrochloride
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 4-(4-Chlorobenzoyl)piperidine
- 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
Uniqueness: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride is unique due to the presence of both a 2-chlorophenyl and a thiazolyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16Cl2N2S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2S.ClH/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10;/h1-4,9-10,16H,5-8H2;1H |
InChI Key |
WENGVYGNYDHHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
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